

# A Head-to-Head Comparison of BPI-Derived Peptides: XOMA-629 and Neuprex

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## Compound of Interest

Compound Name: XMP-629

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Bactericidal/Permeability-Increasing Protein (BPI) is a cornerstone of the innate immune system, a naturally occurring human protein with potent activity against Gram-negative bacteria. Its ability to neutralize endotoxins has made it and its derivatives attractive candidates for therapeutic development. This guide provides a detailed, head-to-head comparison of two prominent BPI-derived peptides that have undergone clinical investigation: XOMA-629 and Neuprex (rBPI21).

## Executive Summary

Feature	XOMA-629 (XMP-629)	Neuprex (rBPI21)
Description	A synthetic peptide derived from human BPI.	A 21 kDa recombinant N-terminal fragment of human BPI.
Primary Mechanism	Bactericidal, with a unique mechanism not driven by pore-forming lysis.[1]	Binds to and neutralizes lipopolysaccharide (LPS), leading to bacterial death and reduction of endotoxic effects. [2][3]
Spectrum of Activity	Primarily targets Gram-positive bacteria, including Propionibacterium acnes and Methicillin-resistant Staphylococcus aureus (MRSA).[1][4]	Primarily targets Gram-negative bacteria.[2][5]
Clinical Development	Reached Phase II clinical trials for the topical treatment of acne and impetigo.[1][4]	Reached Phase III clinical trials for the adjunctive treatment of severe meningococccemia.[5][6]
Key Clinical Findings	The Phase II acne trial results were inconclusive.[4] Further development for this indication was not pursued.	The Phase III trial in severe meningococccemia showed a reduction in morbidity and improved functional outcomes, but no statistically significant reduction in mortality.[5][6]

## In-Depth Performance Data

### Antimicrobial Activity

Detailed Minimum Inhibitory Concentration (MIC) data for XOMA-629 against specific bacterial strains is not widely published. However, preclinical studies have confirmed its bactericidal activity against clinically relevant Gram-positive bacteria.

Peptide	Target Organism	MIC (µg/mL)	Reference
XOMA-629	Propionibacterium acnes	Data not publicly available	Preclinical data mentioned in press releases[4]
Staphylococcus aureus (including MRSA)	Data not publicly available	Preclinical data mentioned in press releases[1]	
Neuprex (rBPI21)	Escherichia coli	Data not publicly available	General activity against Gram-negative bacteria is well-established[2][5]
Neisseria meningitidis	Data not publicly available	Potent bactericidal activity reported in preclinical studies[5]	

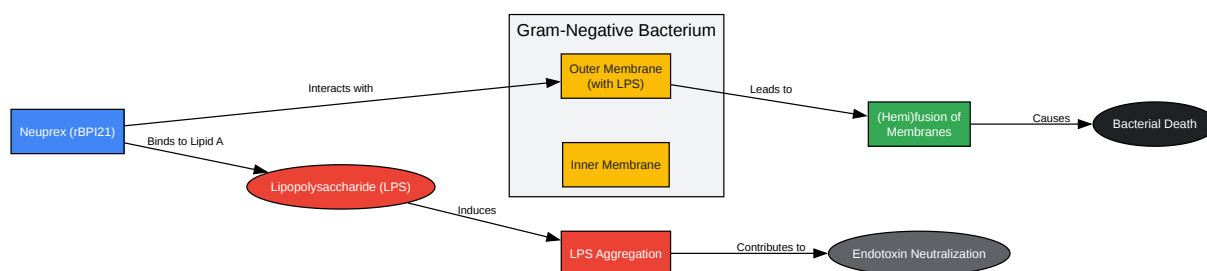
## Clinical Efficacy

Peptide	Indication	Clinical Trial Phase	Key Efficacy Results	Reference
XOMA-629	Mild to Moderate Acne	Phase II	Inconclusive clinical benefit compared to vehicle gel. No discernible dose-response.[4]	[4]
Impetigo	Phase IIa	The trial was initiated to assess safety and efficacy. Specific efficacy data is not publicly available.[1]	[1]	
Neuprex (rBPI21)	Severe Pediatric Meningococci a	Phase III	No statistically significant reduction in mortality. A trend towards improved outcomes in all primary outcome variables, including a reduction in multiple severe amputations and better functional outcomes at day 60.[5][6]	[5][6]

## Mechanisms of Action

## Neuprex (rBPI21): A Two-Pronged Attack on Gram-Negative Bacteria

Neuprex, the N-terminal fragment of BPI, exerts its effects through a well-characterized mechanism involving direct bactericidal activity and potent neutralization of endotoxin (LPS).



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### Mechanism of action for Neuprex (rBPI21).

The binding of Neuprex to the lipid A portion of LPS on the outer membrane of Gram-negative bacteria is the critical first step. This interaction leads to the aggregation of LPS molecules, which is believed to contribute to the neutralization of their toxic effects.[3][7] Concurrently, the interaction of Neuprex with the bacterial membranes, which are rich in phosphatidylglycerol, promotes their fusion or hemifusion, leading to a loss of integrity and ultimately, bacterial cell death.[3][7]

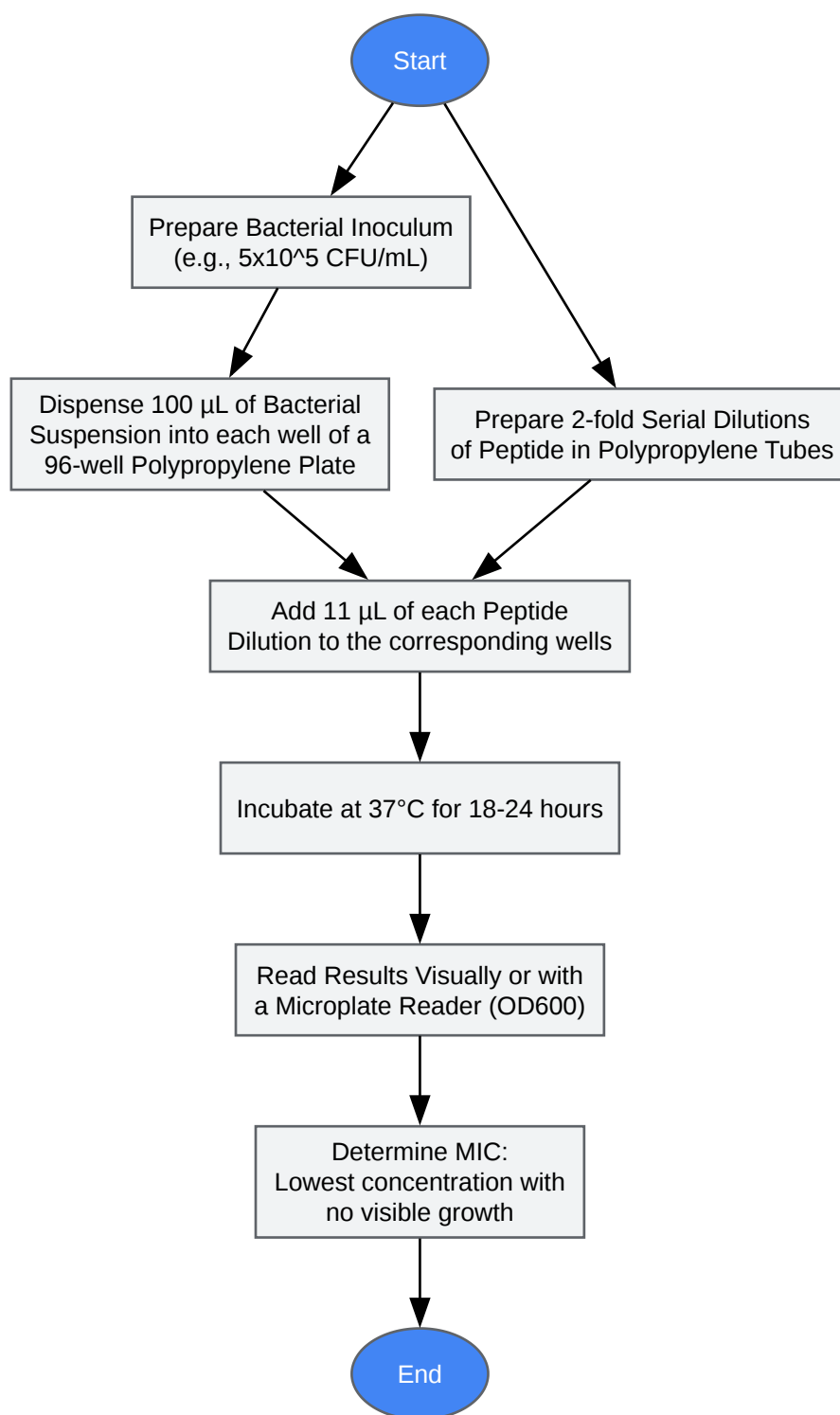
## XOMA-629: A Novel Approach to Killing Gram-Positive Bacteria

The precise molecular mechanism of XOMA-629 has been described as unique and not reliant on the formation of pores in the bacterial cell membrane.[1] This suggests a different mode of action compared to many other antimicrobial peptides that function by disrupting membrane integrity through pore formation. The specific intracellular targets or pathways affected by XOMA-629 have not been publicly detailed.

## Experimental Protocols

### Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay is a standard method for determining the antimicrobial susceptibility of a compound. The following is a generalized protocol for testing cationic peptides, which requires modifications from standard procedures to prevent the peptide from binding to plastic surfaces.



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Workflow for a broth microdilution MIC assay.

Key Methodological Considerations for Cationic Peptides:

- Plate Material: Polypropylene plates are used instead of polystyrene to minimize the non-specific binding of cationic peptides.[\[2\]](#)[\[8\]](#)[\[9\]](#)
- Diluent: Peptides are often diluted in a solution containing 0.01% acetic acid and 0.2% bovine serum albumin (BSA) to further prevent adsorption to surfaces.[\[2\]](#)
- Inoculum Preparation: Bacteria are grown to the mid-logarithmic phase and then diluted to a final concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL in the test wells.[\[10\]](#)
- Reading the MIC: The MIC is determined as the lowest concentration of the peptide that inhibits visible growth of the microorganism after incubation.[\[2\]](#)

## Clinical Trial Protocol for Topical Acne Treatment (Phase II)

The Phase II clinical trial for XOMA-629 in acne followed a randomized, double-blind, vehicle-controlled design.

### Study Design:

- Population: Patients with mild to moderate acne.
- Intervention: Application of XOMA-629 gel at varying concentrations (e.g., 0.01%, 0.05%, 0.1%) or a vehicle gel.[\[4\]](#)
- Duration: Typically 12 weeks of nightly application.[\[4\]](#)
- Primary Endpoints:
  - Percentage change from baseline in inflammatory lesion counts.[\[4\]](#)
  - Percentage change from baseline in non-inflammatory lesion counts.[\[4\]](#)
  - Percentage change from baseline in total lesion counts.[\[4\]](#)
- Secondary Endpoint: Percentage of patients rated as "clear" or "almost clear" based on an Investigator's Global Assessment (IGA) scale.[\[4\]](#)

## Clinical Trial Protocol for Impetigo Treatment (Phase IIa)

The Phase IIa clinical trial for XOMA-629 in impetigo was designed to assess both safety and efficacy.

### Study Design:

- Population: Patients with primary impetigo.
- Intervention: Topical application of 1% XOMA-629 gel compared to a control cream.[\[1\]](#)
- Treatment Regimen: Treatment three times per day for five days.[\[1\]](#)
- Primary Endpoint: Clinical success, analyzed one week after the last day of treatment.[\[1\]](#)
- Secondary Endpoints:
  - Clinical response.[\[1\]](#)
  - Microbiological response.[\[1\]](#)

## Conclusion

XOMA-629 and Neuprex represent two distinct approaches to leveraging the therapeutic potential of BPI. XOMA-629, a synthetic peptide, was explored for its utility in treating Gram-positive skin infections, though its clinical development was halted due to inconclusive efficacy in acne. In contrast, Neuprex, a recombinant protein fragment, demonstrated a clear biological effect in a severe Gram-negative infection, reducing morbidity in pediatric meningococemia, although it did not meet its primary mortality endpoint.

The development of these two agents highlights the challenges and opportunities in translating the potent antimicrobial and anti-endotoxin properties of BPI into clinically successful therapeutics. Future research in this area will likely focus on optimizing peptide design for specific indications, improving delivery, and managing the complexities of clinical trial design for severe and acute infections.

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